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Compound of Interest

Compound Name: L-Leucinol

Cat. No.: B1674794

This guide provides an in-depth overview of the spectroscopic data for L-Leucinol ((2S)-2-
amino-4-methylpentan-1-ol), a chiral amino alcohol derived from L-leucine. It is a valuable
building block in synthetic organic chemistry, particularly for the synthesis of chiral ligands,
auxiliaries, and pharmaceutical intermediates. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and spectroscopic properties of L-Leucinol (MW: 117.19 g/mol ) are
summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity
of hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for L-Leucinol Solvent: Chloroform-d (CDClIs)
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. . Coupling
Chemical Shift . . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz
H-1a (-CHaHn-
~3.54 dd 1H J=10.4,3.8 Hz
OH)
H-1b (-CHaHn-
~3.24 dd 1H J=10.4,7.6 Hz
OH)
~2.90 m 1H H-2 (-CH-NH2) -
~2.52 brs 3H -NHz, -OH -
~1.67 m 1H H-4 (-CH-(CHs)2) J=6.5,6.3Hz
~1.18 t 2H H-3 (-CH2-) -
H-5a (-
~0.93 d 3H J=6.5Hz
CH(CHs)2)

| ~0.90 | d | 3H | H-5b (-CH(CH3)2) | J = 6.3 Hz |

Data sourced from ChemicalBook.[1]

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: Predicted 3C NMR Spectroscopic Data for L-Leucinol Solvent: Chloroform-d (CDClIs)

Predicted Chemical Shift (8) ppm Assighment
65 - 70 C-1 (-CHz0H)
55 - 60 C-2 (-CH-NH2)
40 - 45 C-3 (-CHz")

24 - 28 C-4 (-CH-(CHs)z2)

| 21 - 24 | C-5 (-CH(CH3)2) |
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Note: These are estimated chemical shifts based on typical values for similar functional groups.
Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands for L-Leucinol

Wavenumber . . . .

(cm-?) Intensity Bond Vibration Functional Group
3550 - 3200 Strong, Broad O-H stretch Alcohol (H-bonded)
3500 - 3300 Medium N-H stretch Primary Amine

2960 - 2850 Strong C-H stretch Alkyl (sp3 C-H)

1650 - 1580 Medium N-H bend Primary Amine

1470 - 1430 Medium C-H bend CHz, CHs

1385 - 1365 Medium C-H bend Isopropyl gem-

dimethyl

| 1260 - 1050 | Strong | C-O stretch | Primary Alcohol |

Note: These are representative frequency ranges. The exact peak positions can vary based on
the sample preparation method and physical state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for L-Leucinol lonization Method: Electron lonization (EI)
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miz Relative Intensity Assighment

117 Low [M]* (Molecular lon)
86 High [M - CH20H]*

44 High [CH2=NH2]*

| 30 | High | [CH2=NH2]* |
Data sourced from PubChem and NIST WebBook.[2][3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 13C NMR spectra of L-Leucinol.
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of L-Leucinol.

o Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube
is adequate for the spectrometer (~4 cm).

e Instrument Setup (for a standard 400 MHz spectrometer):

o

Insert the sample into the spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the CDCls.

[¢]

o

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and
symmetrical TMS peak.
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o Tune and match the probe for both the *H and 3C frequencies.
e 1H NMR Acquisition:
o Set the spectral width to approximately 16 ppm, centered around 5 ppm.
o Use a standard single-pulse experiment.
o Apply a 90° pulse with a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise
ratio.

o Process the resulting Free Induction Decay (FID) with an exponential window function and
perform a Fourier transform.

o Phase the spectrum and reference the TMS peak to 0.00 ppm.

o Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.
e 13C NMR Acquisition:

o Switch the spectrometer to the 13C channel.

o Set the spectral width to approximately 220 ppm, centered around 100 ppm.

o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural
abundance of 13C.

o Process the FID, reference the CDClIs solvent peak to 77.16 ppm, and analyze the
resulting spectrum.

IR Spectroscopy Protocol

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of L-Leucinol.

o Sample Preparation (Thin Film Method):
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o Since L-Leucinol can be a low-melting solid or viscous liquid, the thin film method is
appropriate.

o Place a small drop of neat L-Leucinol directly onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Place a second salt plate on top and gently press to create a thin, uniform liquid film
between the plates.

o Alternatively, dissolve a few milligrams of the sample in a volatile solvent (e.g.,
dichloromethane), drop the solution onto a single salt plate, and allow the solvent to
evaporate, leaving a thin film of the compound.

e Instrument Setup and Data Acquisition:
o Place the salt plate assembly into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric H20 and CO2z absorptions.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The data is collected over a range of 4000 to 400 cm—1.
o Data Analysis:
o Process the spectrum to show percent transmittance (%T) versus wavenumber (cm™1).

o Identify and label the major absorption bands corresponding to the functional groups
present in L-Leucinol.

Mass Spectrometry Protocol

Objective: To obtain an Electron lonization (EI) mass spectrum of L-Leucinol.

e Sample Introduction:
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o Prepare a dilute solution of L-Leucinol in a volatile organic solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 10-100 pg/mL.

o The sample can be introduced into the mass spectrometer via a direct insertion probe or
through a gas chromatograph (GC-MS). For GC-MS, an appropriate column (e.g., a polar
capillary column) and temperature program must be selected to ensure proper elution of
the analyte.

 lonization and Mass Analysis:

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion
(M*), which may subsequently fragment.

o The resulting ions (molecular ion and fragment ions) are accelerated into the mass
analyzer.

o The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge
ratio (m/z).

» Detection and Data Analysis:

o

An electron multiplier detects the separated ions, generating a signal proportional to their
abundance.

o The resulting mass spectrum is a plot of relative intensity versus m/z.
o Identify the molecular ion peak [M]* to confirm the molecular weight.

o Analyze the major fragment peaks to gain insight into the molecule's structure. Common
fragmentation pathways for amino alcohols include the loss of the hydroxymethyl group (-
CH20H) and cleavage alpha to the nitrogen atom.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the spectroscopic analysis of L-Leucinol.
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Fig 1. Workflow for Spectroscopic Analysis of L-Leucinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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